N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly as kinase inhibitors in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the formation of the pyrrolopyrimidine core followed by the introduction of the isopropylamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved by converting 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Electrophilic substitution: This reaction involves the replacement of a hydrogen atom by an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolopyrimidines, while electrophilic substitution can introduce different functional groups onto the pyrrolopyrimidine core .
Scientific Research Applications
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is explored as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds exhibit enhanced potency and selectivity due to the presence of halogen atoms.
Uniqueness
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic benefits. Its ability to selectively inhibit certain kinases makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)13-9-7-3-4-10-8(7)11-5-12-9/h3-6H,1-2H3,(H2,10,11,12,13) |
InChI Key |
BWJOBIKEFJFNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=NC2=C1C=CN2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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